molecular formula C17H18FN3O3S B4513880 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4513880
M. Wt: 363.4 g/mol
InChI Key: DZFRDEOPVUNUOM-UHFFFAOYSA-N
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Description

6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core, a fluoro-methoxyphenyl group, and a thiomorpholinyl-ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine and methoxy group are added to a phenyl ring.

    Attachment of the Thiomorpholinyl-Ethyl Side Chain: The thiomorpholinyl-ethyl side chain can be attached through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chloro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
  • 6-(2-fluoro-4-hydroxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
  • 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(piperidin-4-yl)ethyl]pyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methoxyphenyl group and the thiomorpholinyl-ethyl side chain differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-24-12-2-3-13(14(18)10-12)15-4-5-16(22)21(19-15)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRDEOPVUNUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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